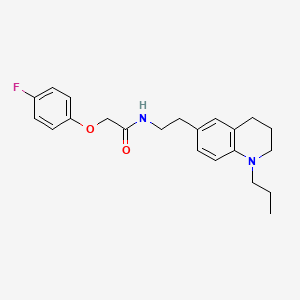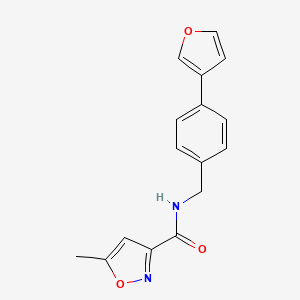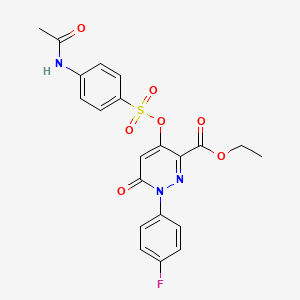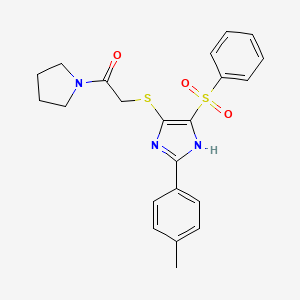
methyl 4-methoxy-3-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-methoxy-3-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate” is a chemical compound with a complex structure. It is related to BLU-667 (Pralsetinib), a drug used in cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a pyrazole ring, a pyridine ring, a benzoate group, and a sulfamoyl group .科学的研究の応用
Synthesis of Heterocyclic Compounds
Complex organic molecules, including the one , often serve as scaffolds or intermediates in the synthesis of heterocyclic compounds. These heterocycles are pivotal in pharmaceutical research, agrochemicals, and materials science due to their diverse biological and chemical properties. For instance, research has shown the utility of similar compounds in synthesizing highly functionalized isoxazoles and pyrazolopyridines, which are crucial for developing new therapeutic agents and materials with unique properties (Ruano, Fajardo, & Martín, 2005).
Quantum and Thermodynamic Studies
The detailed quantum and thermodynamic analyses of related compounds provide insights into their reactivity, stability, and electronic properties. Such studies are fundamental for designing compounds with tailored properties for specific applications, ranging from catalysis to optoelectronics. A study by Halim and Ibrahim (2022) on novel pyrazolopyridines highlighted the importance of quantum studies in understanding the compound's electronic structure and thermodynamic stability, offering a pathway to design more efficient molecules for various applications (Halim & Ibrahim, 2022).
Photochemical and Photophysical Properties
The investigation into the photochemical and photophysical properties of complex organic molecules informs their potential use in photodynamic therapy and as photosensitizers. These studies are crucial for the development of new treatments for diseases such as cancer, where targeted phototoxic effects can be used to destroy malignant cells with minimal harm to surrounding tissues. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines with high singlet oxygen quantum yields, demonstrating the potential of complex organic compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Research on complex molecules also explores their biological activities, including antiproliferative effects against cancer cells. These studies are foundational for drug discovery, providing early-stage insights into the potential therapeutic uses of new compounds. Minegishi et al. (2015) identified a series of indenopyrazoles with promising antiproliferative activity, showcasing the importance of synthesizing and studying complex molecules for oncological research (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Catalysis and Green Chemistry
The design and synthesis of complex organic molecules contribute to the development of new catalysts and the advancement of green chemistry principles. These compounds can be used to catalyze various chemical reactions more efficiently and selectively, reducing the need for harsh conditions and minimizing waste. Studies such as the optimization of reaction conditions for synthesizing intermediates demonstrate the role of complex molecules in enhancing the efficiency and sustainability of chemical processes (Xu, Guo, Li, & Liu, 2018).
特性
IUPAC Name |
methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23-16(6-7-21-23)15-8-13(10-20-12-15)11-22-29(25,26)18-9-14(19(24)28-3)4-5-17(18)27-2/h4-10,12,22H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWCLIBVPZMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

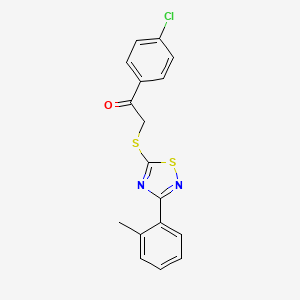
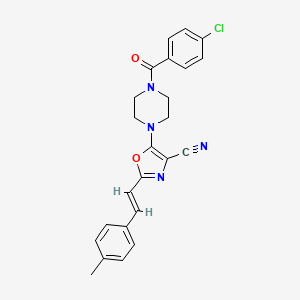
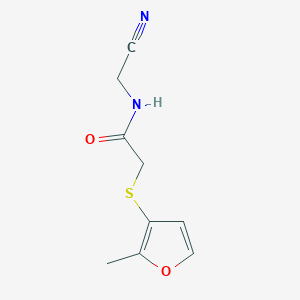
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)
![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)

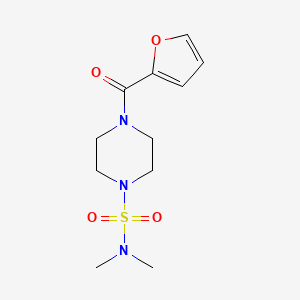
![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)
![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)
